
Allo-3a-tetrahydro Cortisol
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Overview
Description
It is a neurosteroid and has been found to act as a negative allosteric modulator of the GABA A receptor, similarly to pregnenolone sulfate . Tetrahydrocortisol is also referred to as urocortisol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrocortisol is synthesized through the reduction of cortisol. The process involves the enzyme steroid 5β-reductase, which reduces cortisol to dihydrocortisol. This is followed by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD), which converts dihydrocortisol to tetrahydrocortisol .
Industrial Production Methods: Industrial production of tetrahydrocortisol typically involves the use of microbial biotransformation processes. Specific strains of bacteria or fungi are employed to convert cortisol into tetrahydrocortisol through enzymatic reactions. These processes are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocortisol undergoes various chemical reactions, including:
Oxidation: Tetrahydrocortisol can be oxidized to form tetrahydrocortisone.
Reduction: It can be reduced to form dihydrocortisol.
Substitution: Hydroxyl groups in tetrahydrocortisol can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for substitution reactions.
Major Products:
Oxidation: Tetrahydrocortisone
Reduction: Dihydrocortisol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Allo-3a-tetrahydro cortisol is a steroid hormone belonging to the glucocorticoid class, produced in the adrenal cortex as a derivative of cortisol. Characterized by the reduction of the double bond in its steroid structure, it plays a significant role in biological processes, including metabolism and immune response regulation.
Scientific Research
- Steroid Metabolism and Endocrine Function Studies this compound is a tool for studying steroid metabolism and endocrine functions.
- Diagnostic Marker It serves as a diagnostic marker, with its levels indicating specific conditions. For example, the ratio of allo-tetrahydrocortisol and tetrahydrocortisol to tetrahydrocortisone has been reported as an indicator of hypertension . A decreased THF+allo-THF/THE ratio may suggest a defect in 11β-hydroxysteroid dehydrogenase type 1, an enzyme that converts inactive cortisone to active cortisol .
Research on Biological Interactions
Research into the interactions of this compound reveals its role in biological systems, which is crucial for optimizing therapeutic strategies.
Case Studies
- Cushing's Syndrome: A case study reported a 20-year-old student with pituitary-dependent Cushing's syndrome who did not present the classical phenotype due to a defect in 11β-HSD1 activity . The analysis of urinary corticosteroid metabolites showed a decreased THF+allo-THF/THE ratio of 0.66 (mean ± se in Cushing’s disease, 1.74 ± 0.24), suggesting a defect in the conversion of cortisone to cortisol .
- Adrenal Insufficiency (AI): A study assessed the impact of modified-release hydrocortisone tablets on systemic glucocorticoid (GC) metabolism in patients with AI, with urinary steroid metabolome profiling . Patients receiving immediate-release hydrocortisone had a higher median 24-hour urinary excretion of cortisol compared with healthy controls (72.1 µg/24 hours [IQR 43.6-124.2] vs 51.9 µg/24 hours [35.5-72.3] .
Chemical Transformations
This compound can undergo several chemical transformations, which are crucial in understanding its metabolic pathways and pharmacological potential.
Mechanism of Action
Tetrahydrocortisol exerts its effects primarily through its interaction with the GABA A receptor. It acts as a negative allosteric modulator, which means it binds to a site on the receptor distinct from the active site and reduces the receptor’s activity. This modulation affects the inhibitory neurotransmission in the brain, similar to the action of pregnenolone sulfate .
Comparison with Similar Compounds
Tetrahydrocortisone: An oxidized form of tetrahydrocortisol.
Dihydrocortisol: A reduced form of cortisol, an intermediate in the synthesis of tetrahydrocortisol.
Pregnenolone sulfate: Another neurosteroid that acts as a negative allosteric modulator of the GABA A receptor.
Uniqueness: Tetrahydrocortisol is unique due to its specific role as an inactive metabolite of cortisol and its distinct interaction with the GABA A receptor. Unlike tetrahydrocortisone and dihydrocortisol, tetrahydrocortisol has a specific modulatory effect on neurotransmission, which is not observed in its similar compounds .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Allo-3α-tetrahydro cortisol (3α-THC) in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or LC-MS³ is the gold standard for detecting 3α-THC due to its high sensitivity and specificity. Isotopically labeled internal standards (e.g., deuterated cortisol) should be used to correct for matrix effects and ionization variability. For urine samples, solid-phase extraction (SPE) followed by derivatization improves chromatographic separation and reduces interference from isomers like tetrahydrocortisol (THF) and allo-tetrahydrocortisone (allo-THE) .
- Critical Parameters :
- Column : C18 reversed-phase column.
- Ionization : Electrospray ionization (ESI) in positive mode.
- Detection Limits : Reported as low as 0.5 ng/mL in human urine .
Q. How should researchers prepare and store biological samples to ensure stability of 3α-THC?
- Protocol :
Sample Collection : Use EDTA or heparin tubes for blood; avoid hemolysis. For saliva, collect using cortisol-specific collection devices to prevent enzyme degradation.
Storage : Freeze samples at -80°C immediately after collection. Repeated freeze-thaw cycles degrade 3α-THC metabolites.
Additives : Include protease inhibitors in saliva/plasma to prevent enzymatic conversion of cortisol to 3α-THC .
Q. What are the primary physiological factors influencing 3α-THC levels in clinical studies?
- Key Variables :
- Circadian Rhythm : Cortisol (and thus 3α-THC) peaks in the morning; timing of sample collection must be standardized.
- Stressors : Uncontrollable stress or social-evaluative threats significantly elevate cortisol metabolites like 3α-THC, requiring careful documentation of participant stress levels .
- Renal Function : Altered glomerular filtration rates affect urinary 3α-THC excretion, necessitating creatinine normalization .
Advanced Research Questions
Q. How can researchers resolve contradictory data in 3α-THC quantification across studies?
- Analytical Strategies :
Isomer Differentiation : Use high-resolution MS (HRMS) to distinguish 3α-THC from structural isomers (e.g., THF, allo-THE) with identical molecular weights but distinct fragmentation patterns .
Assay Cross-Validation : Compare results across multiple platforms (e.g., ELISA vs. LC-MS/MS) and validate against certified reference materials (CRMs) with documented purity (>95% HPLC) .
Data Normalization : Report 3α-THC as a ratio to total cortisol metabolites or urinary creatinine to account for inter-individual variability .
Q. What experimental designs optimize detection of 3α-THC in longitudinal studies of HPA axis dysfunction?
- Design Framework :
Sampling Frequency : Collect samples at multiple timepoints (e.g., 0, 30, 60 mins post-waking) to capture diurnal variation.
Stress Protocols : Incorporate the Trier Social Stress Test (TSST) to standardize acute stress induction and measure 3α-THC dynamics .
Cohort Stratification : Stratify participants by sex, age, and comorbidities (e.g., Cushing’s syndrome) to control for confounding variables .
Q. How can metabolomic data integration enhance understanding of 3α-THC’s role in glucocorticoid metabolism?
- Integration Workflow :
Pathway Analysis : Use tools like MetaboAnalyst to map 3α-THC levels alongside related metabolites (e.g., cortisone, 5α-dihydrocortisol) in the glucocorticoid pathway.
Multi-Omics Correlation : Pair metabolomic data with transcriptomic profiling (e.g., 11β-HSD enzyme expression) to identify regulatory mechanisms .
Machine Learning : Apply algorithms to predict HPA axis dysregulation based on 3α-THC/cortisol ratios and clinical covariates .
Properties
Molecular Formula |
C21H34O5 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-hydroxy-1-[(10S,13S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,18?,19-,20-,21-/m0/s1 |
InChI Key |
AODPIQQILQLWGS-JOPCOMNGSA-N |
Isomeric SMILES |
C[C@]12CCC(CC1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
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